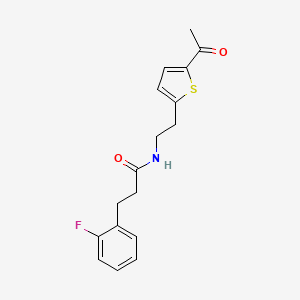
3-(Oxolan-2-ylformamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-2-ylformamido)propanoic acid, also known as N-(tetrahydro-2-furanylcarbonyl)-beta-alanine, is a chemical compound with the molecular formula C8H13NO4 . It has a molecular weight of 187.2 and is typically found in the form of a powder . This compound has been the subject of extensive research due to its unique properties and potential applications in various fields of science and industry.
Molecular Structure Analysis
The InChI code for 3-(Oxolan-2-ylformamido)propanoic acid is 1S/C8H13NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h6H,1-5H2,(H,9,12)(H,10,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
3-(Oxolan-2-ylformamido)propanoic acid is a powder at room temperature . It has a molecular weight of 187.19 . The boiling point is 474.7±45.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the efficiency of certain carboxylic acid derivatives in reactions with terminal alkynes to form heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives have been shown to react efficiently with terminal alkynes, leading to the synthesis of isobenzofuran derivatives, highlighting a pathway that could potentially involve 3-(Oxolan-2-ylformamido)propanoic acid in similar synthetic routes (Kobayashi et al., 2008).
Amide Synthesis
Direct amidation of carboxylic acids with amines to produce amides, a fundamental reaction in organic chemistry, has been made more efficient through the use of specific reagents. Research into the direct synthesis of amides from carboxylic acids, including potentially those similar to 3-(Oxolan-2-ylformamido)propanoic acid, using B(OCH2CF3)3, outlines a method that minimizes racemization, crucial for the synthesis of pharmaceuticals (Lanigan et al., 2013).
Cancer Research
The role of natural and synthetic derivatives of oleanolic acid in cancer prevention and therapy has been explored, showing that these compounds can modulate multiple signaling pathways in tumor cells. While 3-(Oxolan-2-ylformamido)propanoic acid is not directly mentioned, the study on oleanolic acid derivatives offers insights into how structurally related compounds might be used in medicinal chemistry for cancer research (Shanmugam et al., 2014).
Solar Cell Applications
The engineering of organic sensitizers for solar cell applications, involving donor, electron-conducting, and anchoring groups, highlights the potential for incorporating compounds like 3-(Oxolan-2-ylformamido)propanoic acid into molecular designs for improved photovoltaic performance (Kim et al., 2006).
Synthetic Ion Channels
The optical gating of synthetic ion channels using photolabile groups demonstrates an innovative application in nanofluidics and biosensing. Studies using compounds that can be activated or deactivated by light could relate to the structural manipulation of compounds like 3-(Oxolan-2-ylformamido)propanoic acid for creating responsive materials (Ali et al., 2012).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(oxolane-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h6H,1-5H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDGCWFIWAJGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-ylformamido)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

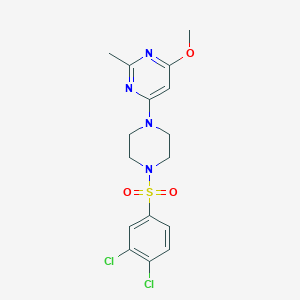
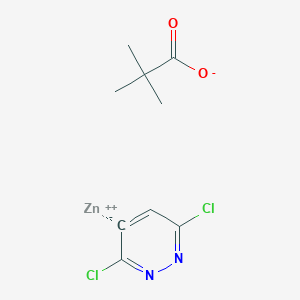
![N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2757173.png)
![4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2757177.png)
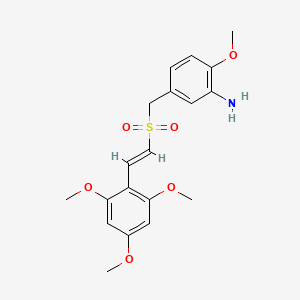
![ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate](/img/structure/B2757179.png)
![(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-[4-(diethylamino)-3-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2757182.png)
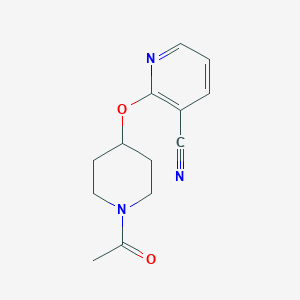
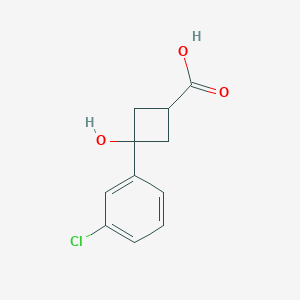
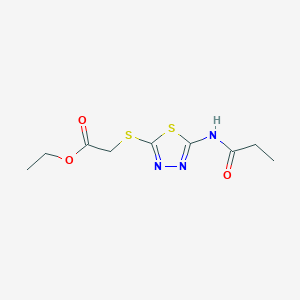
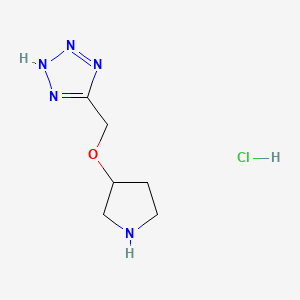

![2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid](/img/structure/B2757189.png)
